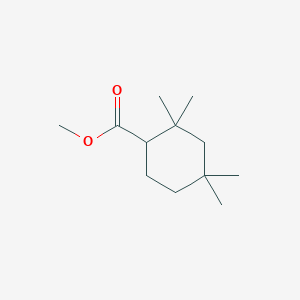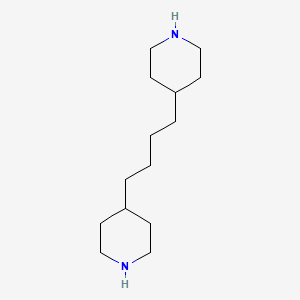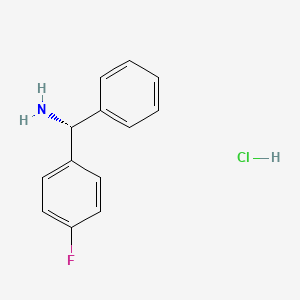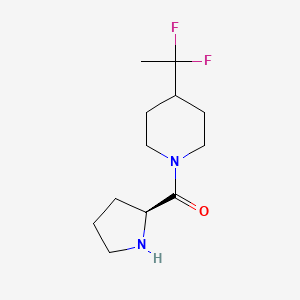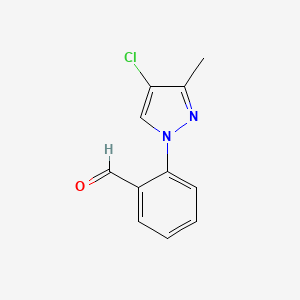
2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)benzaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzaldehyde moiety substituted with a 4-chloro-3-methyl-1H-pyrazol-1-yl group, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)benzaldehyde typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with benzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group on the pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)benzoic acid.
Reduction: 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)benzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and dyes[][3].
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)benzaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparación Con Compuestos Similares
- 2-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde
- 2-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde
- 2-(3-Methyl-1H-pyrazol-1-YL)benzaldehyde
Comparison: 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)benzaldehyde is unique due to the presence of both chloro and methyl substituents on the pyrazole ring. This combination can influence its reactivity and biological activity compared to similar compounds that lack one of these substituents .
Propiedades
Fórmula molecular |
C11H9ClN2O |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-10(12)6-14(13-8)11-5-3-2-4-9(11)7-15/h2-7H,1H3 |
Clave InChI |
BJQNEDUUASVZSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1Cl)C2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


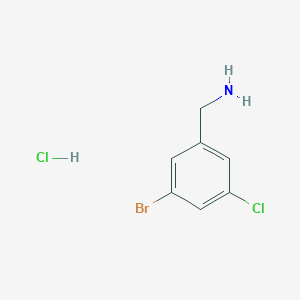

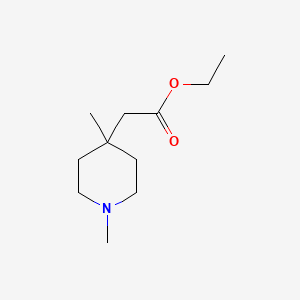
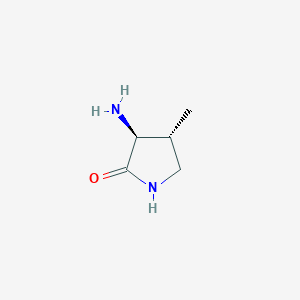

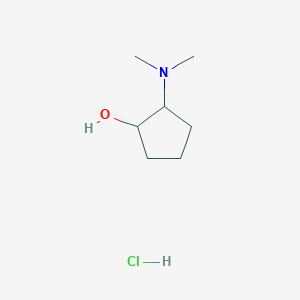
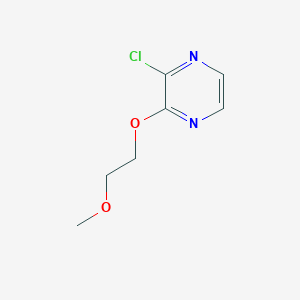
![5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride](/img/structure/B15279343.png)
